

# What are the properties of 4,4'-Bis(trimethylacetoxymethyl)benzophenone?

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## Compound of Interest

**Compound Name:** 4,4'-Bis(trimethylacetoxymethyl)benzophenone

**Cat. No.:** B016102

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An In-Depth Technical Guide to **4,4'-Bis(trimethylacetoxymethyl)benzophenone**

## Section 1: Introduction & Compound Overview

**4,4'-Bis(trimethylacetoxymethyl)benzophenone**, also known by its synonym 4,4'-bis(pivaloyloxymethyl)benzophenone, is a derivative of the widely utilized synthetic intermediate, 4,4'-dihydroxybenzophenone. Its core utility in advanced organic synthesis lies in the strategic masking of the two phenolic hydroxyl groups as pivaloyl esters. The trimethylacetyl (pivaloyl) groups are exceptionally bulky, conferring significant steric hindrance and high stability to the ester linkages.

This property makes **4,4'-Bis(trimethylacetoxymethyl)benzophenone** an ideal intermediate in multi-step synthetic pathways where the phenolic groups of the benzophenone core require protection against a wide range of reaction conditions. Its application is noted in organic synthesis, serving as a stable, protected precursor that can be carried through various transformations before a targeted deprotection step regenerates the reactive hydroxyl groups. [1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and its functional application as a chemical protecting group.

## Section 2: Physicochemical and Spectroscopic Properties

The fundamental properties of **4,4'-Bis(trimethylacetoxyl)benzophenone** are summarized below. While experimental spectroscopic data is not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be reliably predicted based on the molecular structure.

**Table 1: Physicochemical Properties**

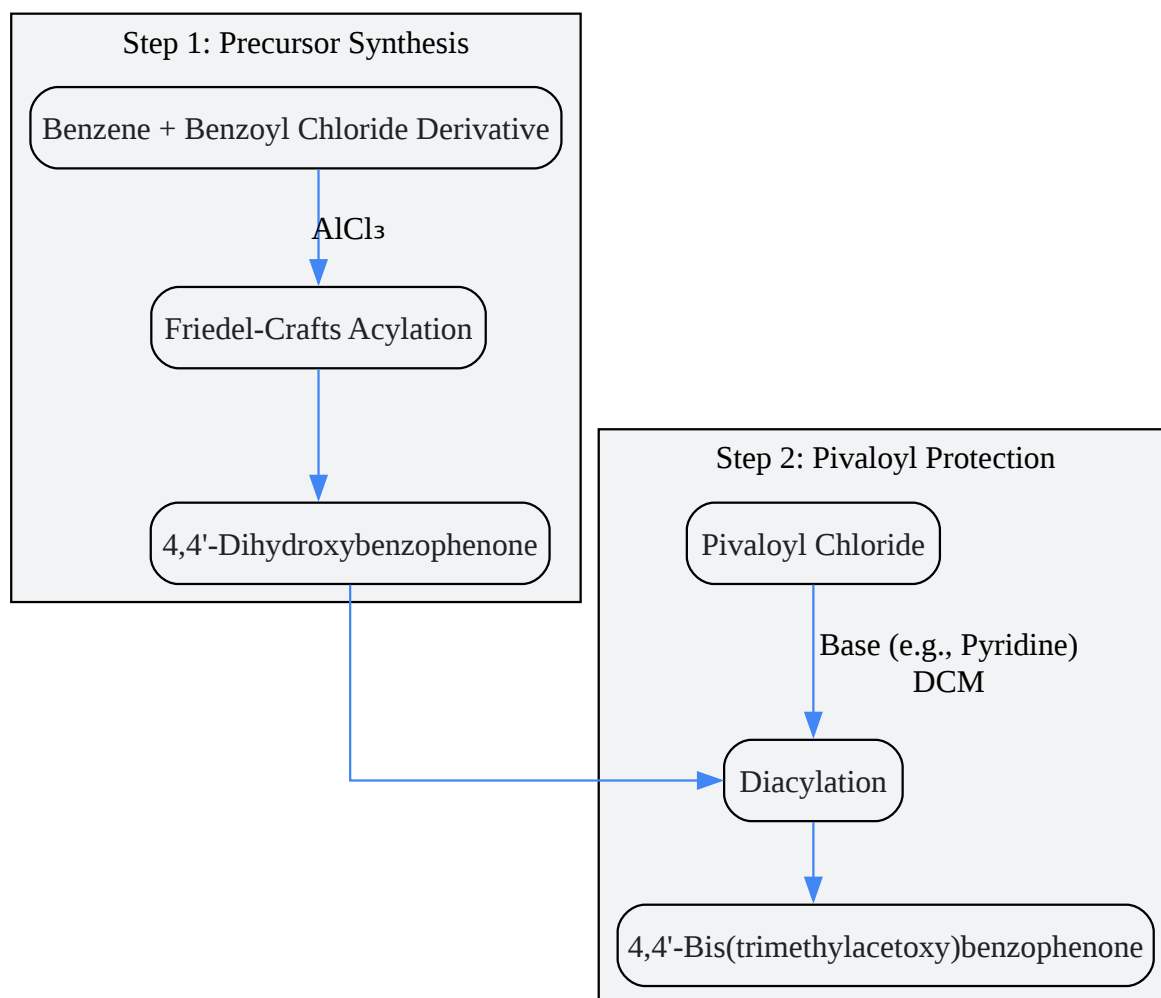
Property	Value	Source(s)
CAS Number	112004-83-8	[1][2]
Molecular Formula	C <sub>23</sub> H <sub>26</sub> O <sub>5</sub>	[1][2]
Molecular Weight	382.45 g/mol	[1][2]
Melting Point	173-174 °C	[2]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in chlorinated solvents (DCM, chloroform), THF, and other common organic solvents. Insoluble in water.	
Synonyms	4,4'-Bis(pivaloyloxy)benzophenone, [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate	[2]

**Table 2: Predicted Spectroscopic Data**

Technique	Predicted Features
$^1\text{H}$ NMR	~7.8 ppm (d, 4H): Aromatic protons ortho to the ketone. ~7.3 ppm (d, 4H): Aromatic protons ortho to the ester oxygen. ~1.4 ppm (s, 18H): Protons of the two equivalent tert-butyl groups.
$^{13}\text{C}$ NMR	~195 ppm: Carbonyl carbon of the ketone. ~176 ppm: Carbonyl carbons of the two equivalent ester groups. ~154 ppm, ~138 ppm, ~131 ppm, ~122 ppm: Aromatic carbons. ~39 ppm: Quaternary carbons of the tert-butyl groups. ~27 ppm: Methyl carbons of the tert-butyl groups.
IR (Infrared)	~1750 $\text{cm}^{-1}$ (strong): C=O stretch of the pivaloyl esters. ~1660 $\text{cm}^{-1}$ (strong): C=O stretch of the diaryl ketone. ~1200 $\text{cm}^{-1}$ (strong): C-O stretch of the esters. ~3000-3100 $\text{cm}^{-1}$ (medium): Aromatic C-H stretch. ~2850-2980 $\text{cm}^{-1}$ (medium): Aliphatic C-H stretch.

## Section 3: Synthesis and Mechanistic Rationale

The synthesis of **4,4'-Bis(trimethylacetoxyl)benzophenone** is most logically achieved via a two-step process. First, a suitable precursor, 4,4'-dihydroxybenzophenone, is synthesized. This is followed by the diacylation (esterification) of the phenolic hydroxyl groups using pivaloyl chloride.



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**Caption:** Overall synthetic workflow.

## Protocol 3.1: Synthesis of 4,4'-Dihydroxybenzophenone Precursor

The Friedel-Crafts acylation is a classic and effective method for creating aryl ketones.[3] Here, an activated benzoyl chloride derivative reacts with an aromatic ring in the presence of a Lewis acid catalyst.

## Materials:

- Phenol
- 4-Hydroxybenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 4-hydroxybenzoyl chloride.
- Friedel-Crafts Reaction Setup: In a separate, larger flame-dried flask under Argon, suspend anhydrous  $\text{AlCl}_3$  (2.5 eq) in anhydrous DCM and cool to 0 °C.
- Acylation: To the  $\text{AlCl}_3$  suspension, add a solution of phenol (1.1 eq) in anhydrous DCM dropwise. Following this, add the previously prepared solution of 4-hydroxybenzoyl chloride dropwise, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
- Extraction and Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4,4'-dihydroxybenzophenone.

## Protocol 3.2: Synthesis of 4,4'-Bis(trimethylacetoxymethyl)benzophenone

This step involves a standard esterification using a stable acid chloride and a non-nucleophilic base to scavenge the HCl byproduct.<sup>[4]</sup>

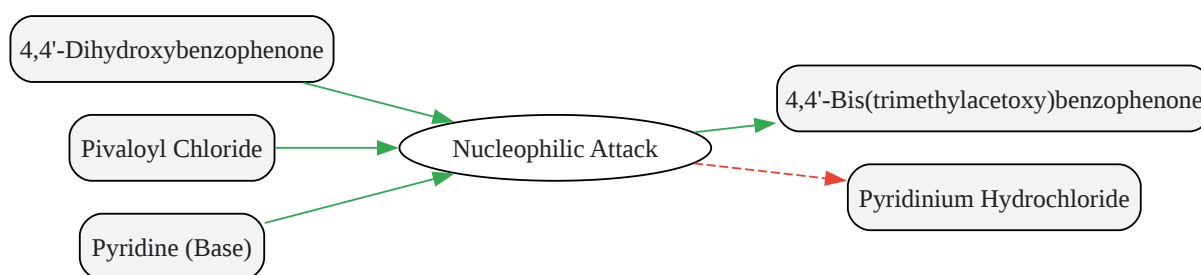
Materials:

- 4,4'-Dihydroxybenzophenone (1.0 eq)
- Pivaloyl chloride (2.2 - 2.5 eq)
- Pyridine or Triethylamine (Et<sub>3</sub>N) (2.5 - 3.0 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous DCM.

- Addition of Base: Add pyridine or triethylamine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
- Acylation: Add pivaloyl chloride (2.2 eq) dropwise to the stirring solution over 30 minutes.
- Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO<sub>3</sub> solution, and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **4,4'-Bis(trimethylacetoxymethyl)benzophenone** as a white solid.



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**Caption:** Simplified acylation mechanism.

## Section 4: Core Application - A Robust Protecting Group in Multistep Synthesis

The primary function of converting 4,4'-dihydroxybenzophenone to its pivaloyl ester derivative is to protect the phenolic hydroxyl groups. Protecting groups are essential tools in organic synthesis, enabling chemoselectivity by temporarily rendering a functional group inert.

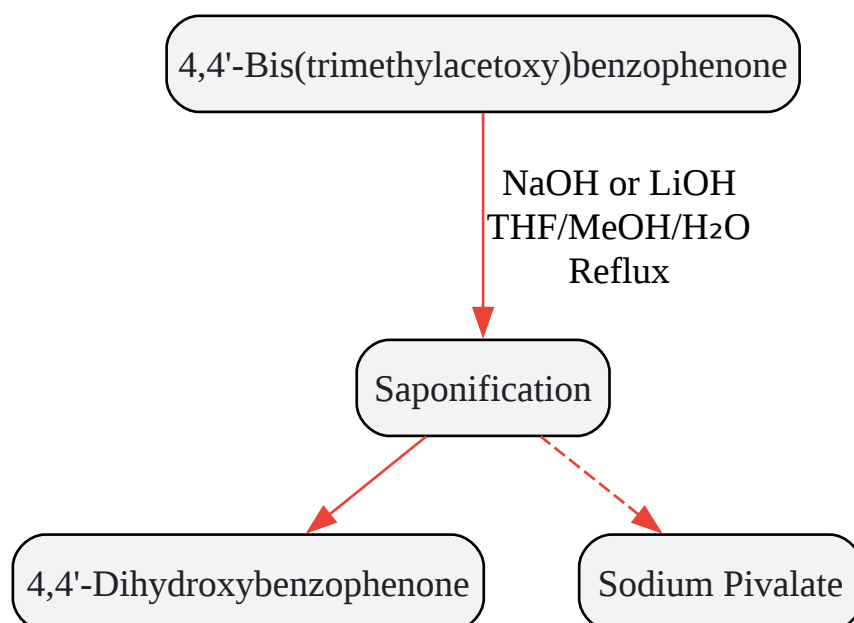
### Causality Behind Pivaloyl Protection:

- **Steric Hindrance:** The bulky tert-butyl group of the pivaloyl ester physically blocks access to the ester carbonyl and the phenolic oxygen. This makes it highly resistant to attack by many nucleophiles and bases that might readily cleave less hindered esters like acetates or benzoates.
- **Electronic Stability:** The electron-donating nature of the tert-butyl group provides some electronic stabilization.
- **High Stability:** The pivaloyl group is stable to a wide range of conditions, including many oxidative, reductive, and organometallic reactions, allowing for extensive modification of other parts of the molecule.

This robust protection is crucial when the benzophenone core is part of a larger synthetic target, such as a high-performance polymer, a pharmaceutical agent, or a photosensitive material, where subsequent reaction steps would be incompatible with free phenolic groups.

## Protocol 4.1: Deprotection (Cleavage) of the Pivaloyl Ester

Due to their stability, cleaving pivaloyl esters requires more forcing conditions than for other acyl groups. The most common method is saponification using a strong base.





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**Caption:** Deprotection via saponification.

Materials:

- **4,4'-Bis(trimethylacetoxymethyl)benzophenone** (1.0 eq)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (5-10 eq)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water
- Hydrochloric acid (1 M)
- Ethyl acetate

Procedure:

- **Reaction Setup:** Dissolve **4,4'-Bis(trimethylacetoxymethyl)benzophenone** in a mixture of THF and MeOH in a round-bottom flask.
- **Hydrolysis:** Add an aqueous solution of NaOH or LiOH (a large excess is often required). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
- **Acidification:** Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to a pH of ~2-3 by adding 1 M HCl. The desired 4,4'-dihydroxybenzophenone will precipitate out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The product can be further purified by recrystallization if

necessary.

## Section 5: Safety and Handling

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Reactivity:** The compound is generally stable but will hydrolyze under strong acidic or basic conditions. The reagents used in its synthesis, particularly pivaloyl chloride, thionyl chloride, and aluminum chloride, are corrosive and moisture-sensitive and must be handled with extreme care in a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

## Section 6: Conclusion

**4,4'-Bis(trimethylacetoxyl)benzophenone** is a synthetically valuable compound whose properties are defined by its function as a protected form of 4,4'-dihydroxybenzophenone. The strategic incorporation of sterically demanding pivaloyl esters provides exceptional stability, enabling chemists to perform complex transformations on other parts of the molecule without affecting the sensitive phenolic hydroxyls. The protocols outlined in this guide provide a reliable pathway for its synthesis and subsequent deprotection, making it an accessible and powerful tool for researchers in materials science and drug development.

## Section 7: References

- Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Organic Syntheses Procedure. (n.d.). via a 60 mL syringe.... Retrieved from [\[Link\]](#)

- Organic Syntheses Procedure. (n.d.). 3. Retrieved from [[Link](#)]
- ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [[Link](#)]

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## Sources

- 1. 4,4'-Bis(trimethylacetoxy)benzophenone | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 2. 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | 112004-83-8 [[amp.chemicalbook.com](https://amp.chemicalbook.com)]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 4. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
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